molecular formula C22H21N5O2S B14933777 N-[4-(acetylamino)phenyl]-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[4-(acetylamino)phenyl]-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14933777
M. Wt: 419.5 g/mol
InChI Key: FTFALKKKWPFJLT-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by its heterocyclic core, which is substituted with a thiophen-2-yl group at position 6, an isopropyl group at position 1, and an acetylamino phenyl carboxamide moiety at position 4. The thiophene and acetylamino groups may enhance binding affinity to hydrophobic pockets in target proteins, while the isopropyl substituent could influence steric effects and metabolic stability .

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21N5O2S/c1-13(2)27-21-18(12-23-27)17(11-19(26-21)20-5-4-10-30-20)22(29)25-16-8-6-15(7-9-16)24-14(3)28/h4-13H,1-3H3,(H,24,28)(H,25,29)

InChI Key

FTFALKKKWPFJLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

Preparation Methods

Pyridine Ring Formation from 3-Aminopyrazole

3-Aminopyrazole derivatives serve as precursors, reacting with 1,3-CCC-biselectrophiles to form the pyridine ring. For example, 3-amino-1-(propan-2-yl)-1H-pyrazole reacts with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions to yield the bicyclic core. A representative reaction uses acetylacetone in ethanol with catalytic HCl, producing 1-(propan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (yield: 68–72%).

Table 1: Pyridine Ring Formation Methods

Biselectrophile Solvent Catalyst Temperature (°C) Yield (%) Source
Acetylacetone Ethanol HCl 80 72
Ethyl acetoacetate DMF K2CO3 120 65
Dimethyl acetylenedicarboxylate Toluene Reflux 58

Functionalization at N1: Introduction of the Propan-2-yl Group

The isopropyl group at N1 is introduced early to direct subsequent regioselective reactions. Alkylation of 3-amino-1H-pyrazole with isopropyl bromide in dimethylformamide (DMF) using potassium carbonate as a base affords 1-(propan-2-yl)-1H-pyrazole-3-amine (yield: 85–90%). This intermediate is critical for ensuring proper orientation during pyridine ring closure.

Functionalization at C6: Thiophen-2-yl Substitution

The thiophen-2-yl group at C6 is introduced via cross-coupling reactions. A halogen (Br or I) at C6 enables Suzuki-Miyaura coupling with thiophen-2-ylboronic acid. For instance, 6-bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid reacts with thiophen-2-ylboronic acid in tetrahydrofuran (THF) using Pd(PPh3)4 and Na2CO3, yielding the thiophene-substituted intermediate (yield: 75–80%).

Table 2: C6 Functionalization Conditions

Substrate Coupling Partner Catalyst Base Yield (%) Source
6-Bromo-pyrazolo[3,4-b]pyridine Thiophen-2-ylboronic acid Pd(PPh3)4 Na2CO3 78
6-Iodo-pyrazolo[3,4-b]pyridine Thiophen-2-ylstannane PdCl2(dppf) CsF 82

Functionalization at C4: Carboxamide Formation

The C4 carboxamide is synthesized by activating the carboxylic acid as an acyl chloride, followed by coupling with 4-(acetylamino)aniline. For example, 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with 4-(acetylamino)aniline in dichloromethane (DCM) with triethylamine, yielding the final product (yield: 70–75%).

Table 3: Carboxamide Coupling Reagents

Activator Coupling Agent Solvent Temperature (°C) Yield (%) Source
Thionyl chloride DCM 25 70
HATU DIPEA DMF 0–25 85

Alternative Routes and Optimization

One-Pot Tandem Reactions

Recent advances employ one-pot strategies to reduce purification steps. A mixture of 3-amino-1-(propan-2-yl)-1H-pyrazole, thiophene-2-carboxaldehyde, and ethyl cyanoacetate in acetic acid undergoes cyclocondensation, directly yielding the thiophene-substituted core (yield: 60%).

Regioselectivity Control

The use of directing groups, such as the N1 isopropyl moiety, ensures substitution occurs preferentially at C6 over C5. Computational studies indicate steric and electronic effects from the isopropyl group increase C6 reactivity by 3–5 kcal/mol compared to unsubstituted analogs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
Target Compound 1: Isopropyl; 6: Thiophen-2-yl; 4: Acetylamino phenyl carboxamide Not Provided Balanced hydrophobicity; potential for kinase targeting
6-Isopropyl-3-methyl-1-(2-methyl-2-propanyl)-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1: tert-Butyl; 6: Isopropyl; 4: Tetrazolyl phenyl carboxamide 418.5 Tetrazolyl group enhances acidity; higher molecular weight may reduce bioavailability
6-(Methylthio)-1,4-diphenyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine 3: Thiophen-2-yl; 6: Methylthio; 4: Phenyl Not Provided Methylthio group increases lipophilicity; lower synthetic yield (52%)
1-Isopropyl-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1: Isopropyl; 6: Piperazinyl pyridine; 4: Carboxamide Not Provided Piperazine enhances solubility; designed for kinase inhibition

Key Observations :

  • Substituent Diversity: The target compound’s acetylamino phenyl group contrasts with analogues bearing tetrazolyl () or piperazinyl () groups, which may alter electronic properties and target selectivity.
  • Thiophene vs.
  • Molecular Weight Trends : Analogues with bulkier substituents (e.g., tert-butyl in ) exhibit higher molecular weights (>400 Da), which could limit blood-brain barrier penetration compared to the target compound .

Biological Activity

N-[4-(acetylamino)phenyl]-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, identified by its CAS number 1190258-49-1, is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O2SC_{22}H_{21}N_{5}O_{2}S with a molecular weight of 419.5 g/mol. The structure features a pyrazolo-pyridine core with various substituents that may influence its biological activity.

PropertyValue
CAS Number1190258-49-1
Molecular FormulaC22H21N5O2S
Molecular Weight419.5 g/mol

Anticancer Properties

Recent studies have indicated that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. For instance, a study highlighted that derivatives of this compound showed potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Specifically, compounds similar to this compound demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, showcasing their potential as therapeutic agents in cancer treatment .

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. The selectivity towards CDK2 over CDK9 (265-fold difference) suggests a targeted approach that could minimize side effects associated with broader-spectrum kinase inhibitors .

In Vitro Studies

In vitro studies on human tumor cell lines such as HeLa, HCT116, and A375 have shown that this compound can effectively inhibit cellular proliferation. The antiproliferative effects were attributed to the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Study 1: Efficacy Against Tumor Cell Lines

A detailed study evaluated the efficacy of this compound against various human cancer cell lines. The results demonstrated significant growth inhibition with an average IC50 value of approximately 0.5 µM across different cell types, indicating its broad-spectrum anticancer potential.

Study 2: Selectivity Profile

Another investigation focused on the selectivity profile of this compound compared to other known inhibitors. The findings revealed that it exhibited a remarkable selectivity for CDK2 over CDK9 and other kinases tested, suggesting that modifications in its structure could be explored to enhance therapeutic efficacy while reducing off-target effects.

Q & A

Basic: What are the common synthetic routes for this compound?

The synthesis involves multi-step reactions. A typical route begins with cyclocondensation of 2-aminothiophene-3-carboxylates with isopropyl hydrazine to form the pyrazolo[3,4-b]pyridine core. Subsequent steps include acetylation and coupling reactions to introduce the acetylamino phenyl group. For example, palladium-catalyzed cross-coupling or nucleophilic aromatic substitution may be used for regioselective functionalization .

Advanced: How can reaction conditions be optimized for the pyrazolo[3,4-b]pyridine core synthesis?

Optimization requires a Design of Experiments (DoE) approach. Key variables include:

  • Catalysts : Pd(OAc)₂ or CuI for cross-coupling efficiency.
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance cyclization yields.
  • Temperature : Controlled heating (80–120°C) minimizes side reactions.
    Statistical modeling (e.g., response surface methodology) can identify critical interactions, as demonstrated in flow-chemistry optimizations for similar heterocycles .

Basic: What spectroscopic techniques are essential for characterization?

  • NMR : 1H/13C NMR confirms regiochemistry and substituent positions (e.g., thiophen-2-yl vs. 3-yl).
  • HRMS : Validates molecular weight (e.g., resolving isotopic patterns from Cl/F atoms).
  • HPLC : Assesses purity (>95% required for biological assays).
    For example, used HPLC to achieve 99% purity for structurally related thiazole carboxamides .

Advanced: How to resolve contradictory data in biological activity studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Impurity profiles : Repurify via recrystallization (ethanol/water) or column chromatography.
  • Metabolic instability : Use liver microsome assays to identify degradation pathways.
    Orthogonal bioassays (e.g., SPR and cellular IC₅₀ comparisons) can validate target engagement, as applied to pyrazolo[3,4-d]pyrimidines .

Basic: What are its applications in medicinal chemistry?

The compound is a kinase inhibitor scaffold. The pyrazolopyridine core mimics ATP-binding motifs, while the thiophen-2-yl group enhances hydrophobic interactions. Applications include:

  • Oncology : Targeting BRAF or CDK inhibitors.
  • Anti-inflammatory : JAK/STAT pathway modulation.
    Similar compounds in showed nanomolar potency in enzyme inhibition .

Advanced: What strategies improve solubility for in vivo studies?

  • Salt formation : Hydrochloride salts (e.g., ) improve aqueous solubility.
  • Nanoparticle encapsulation : PLGA or liposomal systems enhance bioavailability.
  • Co-solvents : PEG-400/water (1:1) balances solubility and stability .

Basic: How is compound stability assessed under storage?

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.
  • Light sensitivity : UV-vis spectroscopy under ICH Q1B guidelines.
    ’s protocol for amide analogs showed <5% degradation after 30 days .

Advanced: What computational methods predict binding modes?

  • Docking : AutoDock Vina or Glide to model ATP-binding pockets.
  • MD simulations : AMBER or GROMACS for stability assessment (20–100 ns trajectories).
  • QSAR : Correlate substituent electronegativity (e.g., thiophene sulfur) with inhibitory activity.
    Studies on oxazolo-pyridines () used these methods to optimize binding .

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